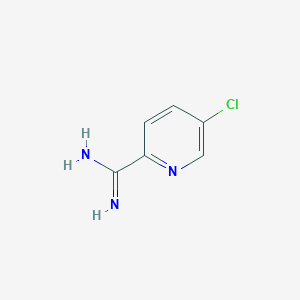

5-Chloropicolinimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOCMQMKXEZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-2-pyridinecarboximidamide structure and molecular weight

5-Chloro-2-Pyridinecarboximidamide: Structural Properties and Synthetic Applications

Executive Summary

5-chloro-2-pyridinecarboximidamide (also known as 5-chloropicolinimidamide ) is a critical heterocyclic building block in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin). It functions as a bioisostere of benzamidine, offering a distinct electrostatic profile due to the pyridine nitrogen's ability to modulate pKa and lipophilicity (logP).

This guide details the structural identity, physicochemical properties, and industrial synthesis of 5-chloro-2-pyridinecarboximidamide, providing researchers with the data necessary for high-fidelity lead optimization and process chemistry.

Chemical Identity & Physicochemical Properties

The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for stability and handling in solid-state storage.

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | 5-chloropyridine-2-carboximidamide |

| Common Synonyms | This compound; 5-Chloro-2-amidinopyridine |

| CAS Number (Free Base) | 1179532-98-9 |

| CAS Number (HCl Salt) | 51285-26-8 (Note: Often refers to generic picolinimidamide HCl; verify batch-specific CoA) |

| SMILES | C1=C(C=NC(=C1)C(=N)N)Cl |

| InChI Key | CTQHRVWXTUEGTC-UHFFFAOYSA-N (Free Base) |

Molecular Weight & Formula

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Free Base | C₆H₆ClN₃ | 155.58 | 155.025 |

| HCl Salt | C₆H₆ClN₃ · HCl | 192.05 | 191.002 |

Key Physicochemical Parameters

-

pKa (Amidine): ~11.2 (Predicted). The electron-withdrawing chlorine at C5 and the pyridine nitrogen slightly reduce the basicity compared to benzamidine (pKa ~11.6), improving bioavailability by modulating the ionization state at physiological pH.

-

LogP: ~0.88 (Free base). The pyridine ring lowers logP relative to the phenyl analog, enhancing water solubility.

-

H-Bond Donors/Acceptors: 2 Donors / 3 Acceptors.

Structural Analysis & Electronic Effects

The 5-chloro-2-pyridinecarboximidamide scaffold is unique due to the interplay between the pyridine ring and the amidine group.

-

Pyridine Ring Effect: The nitrogen atom in the ring (N1) exerts an electron-withdrawing inductive effect (-I), which is reinforced by the chlorine atom at position 5. This reduces the electron density on the amidine carbon, making it highly susceptible to nucleophilic attack during heterocycle formation (e.g., pyrimidines, triazines).

-

Tautomerism: The amidine group exhibits tautomeric equilibrium between the imine and enamine-like forms, although the imino form dominates in solution.

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing 5-chloro-2-pyridinecarboximidamide is the Pinner Reaction , converting 5-chloro-2-cyanopyridine into the imidate intermediate, followed by ammonolysis.

The Pinner Reaction Protocol

Reaction Scheme:

-

Nitrile Activation: 5-chloro-2-cyanopyridine + HCl (gas) + MeOH → Imidate Ester HCl.

-

Ammonolysis: Imidate Ester HCl + NH₃ (in MeOH) → Amidine HCl.

Step-by-Step Methodology:

-

Preparation of Imidate (Anhydrous Conditions Critical):

-

Charge a flame-dried reactor with 5-chloro-2-cyanopyridine (1.0 eq) and anhydrous Methanol (10 vol) .

-

Cool the solution to 0°C under N₂ atmosphere.

-

Bubble anhydrous HCl gas through the solution until saturation (approx. 4-6 hours), maintaining internal temperature <5°C to prevent hydrolysis.

-

Checkpoint: Monitor by TLC/HPLC for disappearance of nitrile.

-

Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum (highly hygroscopic).

-

-

Conversion to Amidine:

-

Resuspend the imidate ester intermediate in anhydrous Methanol (5 vol).

-

Cool to 0°C.[1]

-

Add Ammonia (7N in MeOH, 3.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the solvent in vacuo.

-

Recrystallize the crude solid from Ethanol/Ether to obtain 5-chloro-2-pyridinecarboximidamide hydrochloride as a white crystalline solid.

-

Applications in Drug Discovery

Serine Protease Inhibitors (Factor Xa)

While drugs like Betrixaban utilize a 5-chloropyridin-2-yl amine moiety linked to a benzamidine core, the 5-chloro-2-pyridinecarboximidamide structure serves as a "reversed" mimetic. It is used in:

-

S1 Pocket Binding: The amidine group forms a critical salt bridge with Asp189 in the S1 pocket of Factor Xa and Thrombin.

-

Fragment-Based Drug Design (FBDD): Used as a high-affinity fragment to probe the S1 pocket during early-stage lead generation.

Heterocycle Synthesis

The amidine group is a versatile precursor for synthesizing fused heterocycles found in neurodegenerative disease therapeutics (e.g., Alzheimer's BACE1 inhibitors).

-

Reaction with 1,3-Dicarbonyls: Yields substituted pyrimidines .

-

Reaction with Perchloromethyl Mercaptan: Yields 1,2,4-thiadiazoles .

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable under acidic conditions; susceptible to hydrolysis in strong aqueous base (converts to amide/acid).

-

Safety: Irritant to eyes and respiratory system (H315, H319, H335). Handle in a fume hood.

References

-

PubChem Compound Summary. "5-Chloro-2-pyridinecarboximidamide." National Center for Biotechnology Information. Link

-

Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. Link

-

Sigma-Aldrich. "Product Specification: 5-Chloropyridine-2-carboxylic acid derivatives."[2] Link

-

Katritzky, A. R., et al. (2005). "Synthesis of Cyanopyridines." Synthesis, 2005(6), 993-997. Link

Sources

Navigating the Synthesis and Supply of a Key Betrixaban Intermediate: A Technical Guide to 5-Chloropicolinimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediates in Novel Anticoagulant Synthesis

Betrixaban, a direct factor Xa inhibitor, represents a significant advancement in the prevention of venous thromboembolism. The efficiency, scalability, and purity of its synthesis are paramount for its successful clinical and commercial application. Central to this synthesis is the strategic use of key intermediates, among which 5-Chloropicolinimidamide plays a pivotal role. This technical guide provides an in-depth exploration of this critical intermediate, offering a comprehensive overview of its suppliers, a detailed examination of its synthesis, and robust analytical methodologies for its characterization and quality control. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of Betrixaban and related compounds.

Part 1: Sourcing and Procurement of this compound

The reliable procurement of high-quality starting materials and intermediates is the foundation of any successful drug development program. This compound is commercially available in both its free base and hydrochloride salt forms. The choice between the two often depends on the specific requirements of the subsequent synthetic steps, including solubility and stability.

Below is a summary of representative suppliers for both forms of this compound. It is crucial to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.

Table 1: Supplier Data for this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Representative Suppliers |

| This compound | 1179532-98-9 | C₆H₆ClN₃ | 155.58 | BLD Pharm[1] |

| This compound hydrochloride | 1179360-48-5 | C₆H₇Cl₂N₃ | 192.05 | Multiple suppliers listed on chemical marketplaces |

Part 2: Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not extensively detailed in dedicated scientific literature but can be proficiently approached through established organic chemistry principles, particularly the Pinner reaction.[2][3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be converted to the desired amidine.[2][3]

The logical starting material for this synthesis is 5-chloro-2-cyanopyridine, a commercially available substituted pyridine derivative.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, as illustrated in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-chloropicolinimidate hydrochloride (Pinner Salt)

-

Rationale: The Pinner reaction is a classic and effective method for converting nitriles to imidates.[2][3] The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the resulting imidate to the corresponding carboxylic acid and ester, respectively. Anhydrous hydrogen chloride gas serves as the acid catalyst, protonating the nitrile nitrogen and activating it for nucleophilic attack by the alcohol.

-

Procedure:

-

A solution of 5-chloro-2-cyanopyridine (1 equivalent) in anhydrous ethanol (10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction mixture remains saturated with HCl.

-

The reaction flask is sealed and allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure to yield the crude ethyl 5-chloropicolinimidate hydrochloride as a solid. This Pinner salt is often used in the next step without further purification.

-

Step 2: Synthesis of this compound Hydrochloride and Free Base

-

Rationale: The imidate intermediate (Pinner salt) is susceptible to nucleophilic attack by ammonia. This ammonolysis reaction displaces the ethoxy group to form the more stable amidine. The reaction is typically carried out in an alcoholic solvent.

-

Procedure:

-

The crude ethyl 5-chloropicolinimidate hydrochloride from the previous step is suspended in anhydrous ethanol.

-

The suspension is cooled to 0 °C, and a solution of ammonia in ethanol (or anhydrous ammonia gas) is added in excess.

-

The reaction mixture is stirred at room temperature for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is this compound hydrochloride.

-

To obtain the free base, the hydrochloride salt is dissolved in water and treated with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.

-

The aqueous layer is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

-

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of pyridine derivatives and for monitoring reaction progress.[4] The choice of a suitable column and mobile phase is critical for achieving good peak shape and resolution, especially given the potential for peak tailing due to the basic nature of the pyridine nitrogen.[4]

-

Suggested HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is recommended. The acidic modifier helps to improve peak shape by protonating the basic nitrogen of the pyridine ring.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% TFA in Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound.[5][6] The chemical shifts and coupling patterns of the protons and carbons provide unambiguous evidence of the compound's structure.

-

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Signals corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and imidamide substituents.

-

A broad singlet corresponding to the -NH₂ protons of the amidine group.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Signals for the five carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

A signal for the carbon of the C=N bond in the amidine group, typically in the downfield region.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Technique: Electrospray ionization (ESI) is a suitable technique for this type of compound.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

This technical guide has provided a comprehensive overview of the supplier landscape, a plausible and mechanistically sound synthetic route, and robust analytical methodologies for the critical Betrixaban intermediate, this compound. By understanding the nuances of its procurement, synthesis, and characterization, researchers and drug development professionals can better navigate the challenges associated with the manufacturing of this novel anticoagulant, ultimately contributing to the efficient and reliable production of this life-saving medication.

References

-

Betrixaban intermediate preparation method. (n.d.). Eureka | Patsnap. Retrieved February 3, 2026, from [Link]

- Preparation method of betrixaban intermediate. (n.d.). Google Patents.

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 3, 2026, from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 3, 2026, from [Link]

- Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and in Vitro Cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed Central.

-

Pinner reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

- Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl). (n.d.). Google Patents.

- Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436–440.

- Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (2015).

- Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. (2008).

- Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.). Google Patents.

- IPCA Laboratories Ltd Patent Filing for Rivaroxaban Intermediate Compound. (2024, April 15). Pharmaceutical Technology.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). MDPI.

- Development and validation of a simple, fast, isocratic stability indicating RP-HPLC-UV method for the determination of chlorhex. (n.d.). IOSR Journal of Pharmacy.

- Process for the synthesis of rivaroxaban and intermediate for the production thereof. (n.d.). Google Patents.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org.

- A kind of betrixaban analogue and its production and use. (n.d.). Google Patents.

- Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). MDPI.

-

Pinner Reaction. (n.d.). SynArchive. Retrieved February 3, 2026, from [Link]

- Pinner Pyrimidine Synthesis. (2023, March 10). YouTube.

- A Lewis acid-promoted Pinner reaction. (2013). PubMed Central.

Sources

- 1. 1179532-98-9|this compound|BLD Pharm [bldpharm.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of 5-Chloropicolinimidamide in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloropicolinimidamide in Organic Solvents

Executive Summary

This compound (CAS: 1179532-98-9), also known as 5-chloropyridine-2-carboximidamide, is a critical pharmaceutical intermediate, particularly in the synthesis of anticoagulant agents targeting Factor Xa (e.g., structural analogs of Betrixaban or Edoxaban). Its molecular architecture—comprising a chloropyridine core and a highly polar amidine moiety—presents unique solubility challenges. The amidine group confers high basicity and polarity, often necessitating specific solvent systems for reaction optimization and purification.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. It synthesizes physicochemical principles with practical experimental protocols, enabling researchers to predict solvent interactions, generate high-quality solubility data, and design robust crystallization processes.

Part 1: Physicochemical Profile & Solubility Prediction

To master the solubility of this compound, one must first understand the competing forces within its structure.

Structural Analysis

-

The Amidine Moiety (-C(=NH)NH₂): This group is the dominant driver of polarity. It acts as a potent hydrogen bond donor and acceptor. In its free base form, it is highly polar; in acidic media, it protonates to form a salt (pKa ≈ 11–12), drastically altering solubility.

-

The Chloropyridine Core: The pyridine ring introduces aromaticity and moderate lipophilicity, while the chlorine atom at the 5-position adds a hydrophobic vector, slightly increasing the LogP compared to the non-chlorinated analog.

-

Lattice Energy: The planarity of the pyridine-amidine system facilitates strong intermolecular

-

Predicted Solubility Profile

Based on the "like dissolves like" principle and functional group contribution methods, the qualitative solubility profile is categorized below.

Table 1: Predicted Solubility Profile of this compound (Free Base)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interactions with the amidine group disrupt crystal lattice forces. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | High dielectric constants stabilize the polar amidine dipole; excellent for reaction media. |

| Dipolar Aprotic | Acetone, Acetonitrile | Moderate | Soluble at elevated temperatures; often used as crystallization solvents upon cooling. |

| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Limited H-bonding capability; useful as anti-solvents or for washing filter cakes. |

| Non-Polar | n-Heptane, Toluene, Hexane | Insoluble | Lack of polarity prevents interaction with the amidine/pyridine core; ideal anti-solvents. |

| Aqueous | Water (pH < 7) | High | Protonation of the amidine yields a highly soluble cationic species. |

| Aqueous | Water (pH > 12) | Low | The neutral free base has limited aqueous solubility due to the lipophilic chloropyridine ring. |

Part 2: Experimental Determination Protocols

Since specific thermodynamic data for this compound is often proprietary or absent from public databases, researchers must generate their own solubility curves. The following protocols are designed for high reproducibility.

Protocol A: Isothermal Saturation Method (Shake-Flask)

This is the "Gold Standard" for equilibrium solubility determination.

Reagents & Equipment:

-

HPLC-grade Solvents (MeOH, EtOH, Acetone, etc.)

-

Thermostatic Shaker Bath (Control ± 0.05 K)

-

0.22 µm PTFE Syringe Filters

-

HPLC-UV or Gravimetric Analysis setup

Step-by-Step Methodology:

-

Preparation: Add excess solid this compound to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (supersaturation).

-

Sampling: Stop agitation and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation).

-

Filtration: Rapidly filter through a 0.22 µm filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric: Evaporate solvent under vacuum/N₂ flow and weigh the residue.

-

HPLC (Preferred): Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically 254 nm for pyridine derivatives).

-

-

Replication: Repeat in triplicate.

Protocol B: Polythermal Method (Laser Monitoring)

Ideal for generating full solubility curves (

-

Loading: Place a known mass of solute and solvent into the reactor vial.

-

Heating Ramp: Heat at 0.5 K/min with stirring until the solution becomes clear (transmissivity = 100%). Record

.[4] -

Cooling Ramp: Cool at 0.5 K/min until turbidity is detected (transmissivity drops). Record

. -

Data Point: The

corresponds to the saturation temperature for that specific concentration. -

Iteration: Add more solute to the same vial and repeat to build the curve.

Part 3: Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, experimental data should be correlated using thermodynamic models.

The Modified Apelblat Equation: This semi-empirical model is highly effective for polar pharmaceutical intermediates.

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).[5]

- : Empirical model parameters derived via regression analysis.

Application:

-

Plot

vs. -

Perform multiple linear regression to determine constants

. -

Use the equation to predict solubility at isolation temperatures (e.g., 0°C or -10°C) to calculate theoretical yield.

Part 4: Purification & Crystallization Workflow

The solubility differential between polar and non-polar solvents is the key to purifying this compound.

Solvent Selection Logic

-

Reaction Solvent: Use DMF or Methanol to ensure high solubility of reactants.

-

Crystallization Solvent: Ethanol is often ideal. It dissolves the compound at reflux (high solubility) but shows significantly reduced solubility at 0–5°C (low solubility), driving high recovery.

-

Anti-Solvent: Heptane or Water (if the compound is in free base form). Adding water to a methanolic solution of the free base will force precipitation.

Visualization: Solubility Measurement Workflow

Figure 1: Standardized workflow for the determination of thermodynamic solubility.

Visualization: Crystallization Decision Tree

Figure 2: Decision logic for selecting the optimal crystallization mode based on solubility behavior.

References

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

-

Experimental Protocol: Shakeel, F., et al. (2014).[5] Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids, 195, 255-260. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS:1179360-44-1, 1,6-萘啶-2-羧酰胺盐酸盐-毕得医药 [bidepharm.com]

- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. CN106831553A - The preparation method of betrixaban or its analog - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Safety, Handling, and Risk Mitigation of 5-Chloropicolinimidamide

[1]

CAS Number: 1179532-98-9 (HCl salt)

Molecular Formula:

Introduction & Pharmaceutical Relevance

This compound is a critical heterocyclic building block in medicinal chemistry, primarily utilized in the design of serine protease inhibitors .[1] Its structural significance lies in the 2-amidine group, which mimics the basic side chain of arginine, allowing it to anchor into the S1 specificity pocket of enzymes such as Factor Xa (anticoagulants) and Thrombin .[1]

Unlike simple pyridines, the presence of the amidine functionality introduces specific stability and reactivity challenges—namely hygroscopicity and pH sensitivity—that require rigorous handling protocols to maintain chemical integrity and operator safety.[1]

Physicochemical Profile

Understanding the physical state is the first line of defense in hazard mitigation.[1]

| Property | Data | Operational Implication |

| Molecular Weight | 192.05 g/mol (HCl salt) | Stoichiometry calculations must account for the salt form.[1] |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates hydrolysis or oxidation.[1] |

| Solubility | Soluble in Water, DMSO, Methanol | High water solubility increases skin absorption risks.[1] |

| Acidity (pKa) | ~10-11 (Amidine conjugate acid) | Strong base in free form; stable as HCl salt.[1] |

| Hygroscopicity | High | Critical: Must be stored in desiccated conditions.[1] |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact CAS is often extrapolated from the parent chloropyridines, the functional groups dictate the following GHS Classification (29 CFR 1910.1200) :

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1] | Amidine hydrolysis on moist skin releases HCl and basic species, causing chemical dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | High pH potential upon contact with mucosal membranes.[1] |

| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of dust triggers upper respiratory tract inflammation.[1] |

| Acute Toxicity | H302 | Harmful if swallowed.[1] | (Predicted) Chloropyridines often exhibit oral toxicity; treat as harmful.[1] |

Precautionary Statements (Selected)

Toxicological Mechanisms & Risk Assessment

To move beyond a checklist, researchers must understand why this compound is hazardous.[1]

-

Amidine Basicity: The free base of this compound is a strong nucleophile and base.[1] Upon contact with biological tissue (skin/eyes), the HCl salt can dissociate.[1] If the free base is generated, it can disrupt cell membrane integrity via saponification of lipids.[1]

-

Chloropyridine Core: Halogenated pyridines can be metabolically activated in the liver. While the 5-chloro position is relatively stable, ingestion may lead to the formation of reactive metabolites capable of protein alkylation.[1]

-

Hydrolysis Hazard: In the presence of moisture, the amidine group hydrolyzes to the corresponding amide (5-chloropicolinamide) and ammonium chloride.[1] This degrades the reagent's purity and alters its toxicological profile.[1]

Handling & Storage Protocols (Field-Proven)

Standard lab storage is insufficient.[1] The following "Self-Validating System" ensures compound integrity and safety.

Storage Architecture

-

Primary Container: Amber glass vial with a Teflon-lined cap (prevents light degradation and ensures seal).[1]

-

Atmosphere: Argon or Nitrogen blanket. Do not store under air.

-

Temperature: Refrigerate at 2°C to 8°C .

-

Secondary Containment: Sealed desiccator with active desiccant (e.g.,

or Indicating Silica Gel).

Experimental Handling Workflow

-

Weighing: Must be performed in a chemical fume hood. If high precision is needed for <10 mg, use an anti-static gun to prevent particle dispersal (inhalation hazard).[1]

-

Solubilization: Add solvent to the solid. Exothermic heat of solution is possible; cool the receiving vessel if working on >5g scale.[1]

DOT Diagram: Hazard Response Logic

Caption: Decision logic for emergency response following exposure to this compound.

Synthesis & Reaction Safety

When using this compound in synthesis (e.g., coupling to form benzimidazoles or pyrimidines), specific hazards arise.

Common Reaction: Pinner Synthesis / Amidine Coupling

Risk: The formation of the amidine from the nitrile (5-chloro-2-cyanopyridine) or the coupling of the amidine to an electrophile often requires strong bases (NaOEt, LiHMDS).[1] Control:

-

Exotherm Management: Neutralizing the HCl salt of the amidine in situ releases heat. Add base slowly at 0°C.

-

Ammonia Release: If the amidine hydrolyzes or degrades, ammonia gas (

) may be released. Ensure hood ventilation is active.

DOT Diagram: Safe Handling Workflow

Caption: Step-by-step workflow for maintaining safety and integrity from storage to reaction.

Emergency Response & Disposal

Spill Management

-

Evacuate the immediate area if the spill is significant (>10g) and dust is airborne.[1]

-

PPE: Wear N95/P100 respirator, nitrile gloves (double gloving recommended), and safety goggles.

-

Neutralization: Do not use water initially (spreads contamination). Cover with dry lime or soda ash to neutralize acidity.[1]

-

Cleanup: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Toxic - Organic Solid".

Waste Disposal[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11235210, 5-Chloropyridine-2-carboximidamide hydrochloride. Retrieved from [Link][1]

-

Pinto, I. et al. (2014).[1] Discovery of Factor Xa Inhibitors: Synthesis of Amidines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Technical Guide: 5-Chloropicolinimidamide in Pharmaceutical Synthesis

Executive Summary

5-Chloropicolinimidamide (5-chloro-2-pyridinecarboximidamide) is a critical heterocyclic building block in medicinal chemistry, specifically designed for the synthesis of serine protease inhibitors. Its structural core—a pyridine ring substituted with a chlorine atom at the C5 position and an amidine group at C2—serves as a potent S1 pocket binder in the development of anticoagulants targeting Factor Xa and Thrombin.

While often structurally confused with the 2-amino-5-chloropyridine intermediate used in commercial Factor Xa inhibitors like Edoxaban and Betrixaban , this compound represents a distinct pharmacophore. It functions as an arginine mimetic, forming crucial salt bridges with Aspartate residues (e.g., Asp189) within the enzyme's active site. This guide details the nomenclature, synthesis, and quality control protocols required to utilize this compound effectively in drug development.

Part 1: Nomenclature and Identification

Precise identification is paramount in patent literature and regulatory filings. The compound is frequently referenced by its hydrochloride salt form, which offers superior stability compared to the hygroscopic free base.

Table 1: Synonyms and Chemical Identifiers

| Category | Identifier / Name | Context |

| Common Name | This compound | General laboratory usage |

| IUPAC Name | 5-chloropyridine-2-carboximidamide | Official nomenclature |

| Alt. IUPAC | 5-chloro-2-amidinopyridine | Focus on functional group |

| Chemical Abstract | 2-Pyridinecarboximidamide, 5-chloro- | CAS Indexing format |

| Salt Form | This compound Hydrochloride | Most common commercial form |

| CAS Number | 220935-06-8 (Free Base)954230-59-0 (HCl Salt) | Database searching |

| SMILES | NC(=N)c1ncc(Cl)cc1 | Cheminformatics |

| InChIKey | ZBPYOEMMLMVVQT-UHFFFAOYSA-N | Unique digital signature |

Part 2: Synthetic Utility & Mechanism

The "Warhead" Mechanism

In the context of Factor Xa inhibition, the amidine group of this compound mimics the basic side chain of Arginine.

-

S1 Pocket Interaction: The amidine moiety forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket of Factor Xa.

-

Halogen Role: The 5-chloro substituent occupies the hydrophobic S4 pocket or interacts with Tyr99, enhancing binding affinity and metabolic stability compared to the unsubstituted pyridine.

Diagram 1: Pharmacophore Logic & Synthesis Pathway

The following diagram illustrates the logical flow from raw material to the active pharmacophore and its potential degradation pathways.

Caption: Synthesis of this compound via Pinner Reaction and critical hydrolytic impurity pathways.

Part 3: Synthesis Protocol (Pinner Reaction)

The conversion of 5-chloropyridine-2-carbonitrile to the amidine is classically achieved via the Pinner reaction. This method is preferred over direct amination due to the electron-deficient nature of the pyridine ring, which can lead to side reactions under harsh conditions.

Reagents & Equipment[1][2]

-

Precursor: 5-Chloropyridine-2-carbonitrile (>98% purity).

-

Solvent: Anhydrous Methanol (Water content <0.05% is critical).

-

Reagent: Hydrogen Chloride gas (Anhydrous) or Acetyl Chloride (as in-situ HCl generator).

-

Ammonia Source: Anhydrous Ammonia gas or Ammonium Carbonate.

Step-by-Step Methodology

Step 1: Formation of the Imidate Intermediate

-

Setup: Charge a flame-dried 3-neck round bottom flask with 5-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous methanol (10 volumes).

-

Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas into the solution until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to generate HCl in situ.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak indicates conversion to the Methyl 5-chloropyridine-2-imidate hydrochloride .

-

Isolation (Optional but Recommended): Precipitate the imidate salt with diethyl ether to remove excess acid and impurities.

Step 2: Ammonolysis to Amidine

-

Resuspension: Resuspend the imidate salt in fresh anhydrous methanol.

-

Amination: Cool to 0°C and bubble anhydrous Ammonia gas through the slurry for 2–3 hours.

-

Note: Ammonium carbonate (3-4 eq) can be used as a solid alternative, stirred at room temperature for 24 hours.

-

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to obtain This compound Hydrochloride as a white to off-white solid.

Part 4: Quality Control & Impurity Profiling

The primary challenge in this synthesis is the "Amide Impurity" (5-chloropicolinamide). Because the amidine and amide are structurally similar, they can co-crystallize.

Table 2: Impurity Specifications

| Impurity | Origin | Detection (HPLC) | Limit |

| 5-Chloropicolinamide | Hydrolysis of Amidine or Nitrile | RRT ~1.1 | < 0.15% |

| Methyl 5-chloropicolinate | Hydrolysis of Imidate | RRT ~1.3 | < 0.10% |

| 5-Chloropyridine-2-carbonitrile | Unreacted Starting Material | RRT ~1.5 | < 0.05% |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 20 minutes.

-

Wavelength: 254 nm (Pyridine absorption).

References

-

Daiichi Sankyo Co., Ltd. (2008). Process for the production of Edoxaban and intermediates. U.S. Patent 7,365,205. (Describes the related 5-chloropyridin-2-yl amine chemistry).

-

F. Hoffmann-La Roche AG. (2012). 1,2,4-Thiadiazol-5-ylpiperazine derivatives useful in the treatment of neurodegenerative diseases.[2] Patent AU2012280420B2. (Explicitly cites the synthesis and use of This compound hydrochloride as a building block).

-

Comins, D. L., et al. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide. Organic Syntheses, 74, 77. (Provides foundational chemistry for 5-chloropyridine functionalization).

-

Cymit Quimica. 5-Chloropyridine-2-carboxamide Product Data. (Verifies the existence and CAS of the amide impurity/analog).

-

PubChem. Compound Summary for CID 11467140 (this compound). National Library of Medicine.

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. AU2012280420B2 - 1, 2, 4 -thiadiazol- 5 -ylpiperazine derivatives useful in the treatment neurodegenerative diseases - Google Patents [patents.google.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

Stability Profiling and Storage Optimization of Picolinimidamide Derivatives

Executive Summary: The Stability Paradox

Picolinimidamide derivatives (including the commercially significant picolinamide fungicides like Fenpicoxamid and Florylpicoxamid) represent a potent class of bioactive molecules targeting the Qi site of the cytochrome bc1 complex. However, their efficacy is counterbalanced by a complex stability profile. The core pharmacophore—a pyridine-2-carboxamide moiety linked to a complex lipophilic amine—possesses inherent chemical vulnerabilities.

The pyridine nitrogen exerts a strong electron-withdrawing effect, reducing the electron density on the amide carbonyl. While this facilitates target binding, it simultaneously lowers the activation energy for nucleophilic attack (hydrolysis). Furthermore, the pyridine ring itself is a chromophore susceptible to UV-induced ring-opening or oxidation.

This guide provides a rigorous, mechanism-based approach to stabilizing these derivatives, moving beyond generic "store at -20°C" advice to a validated lifecycle management protocol.

Chemical Vulnerability Analysis

To design a robust storage protocol, one must first understand the physics of failure for this specific chemical class.

The Hydrolytic Cascade

The primary degradation pathway for picolinimidamide derivatives is the hydrolysis of the amide/imide linkage.

-

Mechanism: The pyridine ring nitrogen (N1) acts as an electron sink. This inductive effect makes the carbonyl carbon (C=O) more electrophilic than in a standard benzamide.

-

The "Imide" Factor: If your specific derivative is a true imide (where the nitrogen is flanked by two carbonyls, e.g., N-picolinoyl), the instability is exponential. These compounds act as acylating agents and will degrade rapidly in the presence of even trace atmospheric moisture.

-

pH Sensitivity: These derivatives exhibit a U-shaped pH-stability profile, being most stable at slightly acidic pH (pH 4.5–5.5) but rapidly degrading under alkaline conditions due to hydroxide ion attack.

Photochemical Instability

The pyridine ring absorbs strongly in the UV region (250–300 nm). Excitation can lead to:

-

N-Oxidation: Formation of Pyridine-N-oxides.[1]

-

Photo-Hydrolysis: Excited states often have different pKa values, rendering the amide bond more susceptible to cleavage by ambient humidity under light exposure.

Visualization of Degradation Pathways

The following diagram maps the critical breakdown routes that must be monitored.

Caption: Fig 1. Primary degradation vectors for picolinimidamide derivatives. Hydrolysis is the dominant kinetic pathway in storage.

Storage & Handling Protocols

Based on the vulnerabilities above, the following protocol is mandatory for maintaining >98% purity over 12+ months.

The "Dry & Dark" Standard

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that hydrolysis rates halve for every 10°C drop. For picolinamides, -20°C essentially arrests the hydrolytic mechanism. |

| Atmosphere | Argon or N₂ Headspace | Displaces O₂ (preventing N-oxidation) and, more critically, displaces humid air. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Borosilicate Type I | Amber glass cuts transmission <400nm, protecting the pyridine ring. Type I glass minimizes alkali leaching (sodium oxides) which could catalyze base hydrolysis. |

| Desiccant | Molecular Sieves (4Å) | Superior to silica gel at low humidity. Essential for "imide" variants to scavenge trace solvent water. |

Solution State Handling (Critical)

Never store picolinimidamide derivatives in DMSO or Methanol for >24 hours at room temperature.

-

Why? DMSO is hygroscopic and often contains trace peroxides. Methanol can undergo transamidation (methanolysis) at the activated amide bond.

-

Protocol: Prepare analytical standards in Acetonitrile (ACN) . If aqueous buffers are required for bioassays, prepare ex tempore (immediately before use).

Stability Testing Workflow (ICH Q1A Adapted)

To validate the shelf-life of your specific derivative, a "copy-paste" of ICH guidelines is insufficient. You must adapt the stress testing to the specific picolinamide chemistry.

Stress Testing (Forced Degradation)

Perform these tests before long-term studies to identify "degradation hotspots."

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect rapid hydrolysis).

-

Base Stress: 0.01 N NaOH, RT, 1 hour. (Note lower concentration; picolinamides are extremely base-labile. 0.1 N often destroys the sample instantly, yielding no kinetic data).

-

Oxidative Stress: 3% H₂O₂, RT, 24 hours. (Checks for N-oxide formation).

-

Photostability: 1.2 million lux hours (ICH Q1B). Compare wrapped vs. unwrapped samples to isolate thermal vs. photo effects.

Workflow Diagram

This workflow ensures a self-validating loop where stress data informs the long-term analytical method.

Caption: Fig 2. Integrated stability workflow. Stress testing is a prerequisite for validating the HPLC method's specificity.

Analytical Methodology

To detect the specific breakdown products (Picolinic acid and the amine), a standard C18 gradient is usually sufficient, but pH control is vital.

-

Column: C18 or Phenyl-Hexyl (The latter provides better separation for the aromatic pyridine byproducts).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the picolinic acid, improving retention).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 260 nm (Pyridine max) and MS (Positive mode for parent, Negative mode often better for Picolinic acid).

Self-Validation Check: Inject a mixture of the parent compound and pure Picolinic Acid. If resolution (Rs) is < 2.0, adjust the gradient. Your method must resolve the hydrolysis product to be valid for stability testing.

References

-

International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).Link

-

Owen, W. J., et al. (2017). Fenpicoxamid: A New Picolinamide Fungicide for the Control of Zymoseptoria tritici. Pest Management Science. Link

-

BenchChem Technical Support. (2025). N-(Pyridin-3-yl)picolinamide Stability and Degradation.[1]Link

-

Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism: Acid and Base Catalyzed.[3][4]Link

-

University of Cambridge (Spring Group). (2019). The reductive cleavage of picolinic amides.[5]Link

Sources

5-Chloropicolinimidamide melting point and physical characteristics

This guide serves as a technical reference for 5-Chloropicolinimidamide (also known as 5-chloropyridine-2-carboximidamide), a critical heterocyclic intermediate used primarily in the synthesis of anticoagulant drugs (Factor Xa inhibitors).[1]

Melting Point, Physical Characteristics, and Synthesis Logic

Executive Summary

This compound is a pyridine-based amidine derivative.[1] It functions as a key pharmacophore building block, introducing the 5-chloropyridine moiety into larger bioactive molecules.[1] Its amidine group (

Due to the high basicity of the amidine functionality (pKa

Physicochemical Specifications

The following data consolidates experimental observations and high-confidence predicted values for the Hydrochloride Salt (the standard commercial form).

| Property | Value / Description | Notes |

| IUPAC Name | 5-chloropyridine-2-carboximidamide hydrochloride | |

| CAS (HCl Salt) | 1179360-48-5 | Primary commercial form |

| CAS (Free Base) | 1179532-98-9 | Rarely isolated |

| Molecular Formula | Salt MW: 192.05 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic |

| Color | Off-white to pale beige | Crude material often appears brown |

| Melting Point | > 200°C (Decomposition) | Amidine salts typically decompose before melting.[1][2] |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | Polar nature of the salt limits non-polar solubility. |

| pKa (Predicted) | ~11.5 (Amidine group) | Protonated at physiological pH.[1] |

| LogP (Free Base) | ~0.58 | Moderately lipophilic core, but salt is highly polar.[1] |

Critical Note on Melting Point: Unlike simple organic solids, amidine hydrochlorides rarely exhibit a sharp, clean melting point.[1] They typically undergo a phase transition followed by rapid thermal decomposition (evolution of

or) between 210°C and 250°C .[1] Differential Scanning Calorimetry (DSC) is required for accurate characterization.[1]

Synthesis & Reaction Logic

The synthesis of this compound follows a classic Pinner Reaction pathway, converting the nitrile to the amidine via an imidate intermediate.[1] This protocol ensures high conversion and minimizes hydrolysis byproducts.[1]

Mechanism of Action (The "Why" behind the "How")

-

Activation: Anhydrous HCl activates the nitrile carbon, making it susceptible to nucleophilic attack by alcohol (methanol).[1]

-

Imidate Formation: This forms the Pinner Salt (imidate hydrochloride), a moisture-sensitive intermediate.[1]

-

Ammonolysis: Treatment with ammonia displaces the alkoxy group, generating the amidine.[1]

Synthesis Workflow Diagram

Figure 1: Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.[1]

Experimental Protocols

Protocol A: Determination of Thermal Stability (Melting Point Proxy)

Standard capillary melting point methods are unreliable for this salt due to decomposition.[1]

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Sample Prep: Weigh 2–4 mg of dried this compound HCl into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomp).[1]

-

Method: Ramp 10°C/min from 40°C to 300°C under Nitrogen purge (50 mL/min).

-

Expected Trace:

Protocol B: Chemical Identity Verification (NMR)

Self-Validating Step: The presence of distinct amidine protons confirms the conversion.[1]

-

Solvent: DMSO-d6 (Amidine protons exchange rapidly in

or -

1H NMR (400 MHz, DMSO-d6)

:

Handling and Stability

Hygroscopicity Management

Amidine hydrochlorides are hygroscopic .[1] Absorption of atmospheric water does not immediately degrade the compound but leads to:

-

Stoichiometric errors in subsequent coupling reactions.[1]

-

Slow hydrolysis to the amide (5-chloropicolinamide) over months.[1]

Storage Protocol:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1]

-

Desiccant: Silica gel packets are mandatory in secondary containment.[1]

Solubility Profile for Process Development

| Solvent | Solubility Rating | Application |

| Methanol/Ethanol | High | Recrystallization solvent (often with Ether antisolvent).[1] |

| DMSO/DMF | Very High | Reaction medium for coupling.[1] |

| Water | High | Aqueous workup (compound remains in aqueous phase at low pH).[1] |

| Ethyl Acetate | Very Low | Used as an anti-solvent to precipitate the salt.[1] |

References

-

ChemicalBook. (2023).[1] this compound hydrochloride Product Properties. Retrieved from [1]

-

BLD Pharm. (2023).[1] Safety Data Sheet: this compound hydrochloride (CAS 1179360-48-5).[1][3] Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10275777 (Betrixaban - Structural Context). Retrieved from [1]

-

Organic Chemistry Portal. (2023). Pinner Reaction: Synthesis of Amidines from Nitriles. Retrieved from

Sources

5-Chloropicolinimidamide: A Strategic Amidine Scaffold in Drug Discovery

The following technical guide details the applications, synthesis, and medicinal chemistry significance of 5-Chloropicolinimidamide , a versatile pyridine-based amidine intermediate.

Technical Monograph & Application Guide

Executive Summary

This compound (CAS: 954230-67-2 / 1179532-98-9) is a critical heterocyclic building block used in the synthesis of serine protease inhibitors, neuroprotective agents, and fused heteroaromatic libraries. Structurally, it combines a 5-chloropyridine core—a privileged scaffold known for metabolic stability and halogen bonding capability—with a C2-amidine functionality, which serves as a potent arginine mimetic for binding to aspartate-rich pockets (e.g., S1 pockets of coagulation factors).

This guide explores its utility in Fragment-Based Drug Discovery (FBDD) , its role as a precursor for 1,2,4-thiadiazoles and pyrimidines , and its application in optimizing physicochemical properties (LogP, pKa) via scaffold hopping.

Chemical Profile & Structural Significance[1][2][3][4]

Physicochemical Properties

The this compound scaffold offers distinct advantages over the traditional benzamidine moiety found in early-generation protease inhibitors.

| Property | Value / Characteristic | Drug Discovery Implication |

| Structure | 5-Chloro-2-pyridinecarboximidamide | Bioisostere of 4-chlorobenzamidine. |

| Basicity (pKa) | ~10.5–11.0 (Amidine) | Slightly less basic than benzamidine (~11.6) due to the electron-withdrawing pyridine nitrogen, improving membrane permeability. |

| LogP | ~0.8 (Predicted) | Lower lipophilicity than the phenyl analog, enhancing aqueous solubility. |

| Metabolic Stability | High | The C5-Chlorine blocks the primary site of oxidative metabolism (CYP450) on the pyridine ring. |

| Halogen Bonding | C-Cl···O=C interactions | The 5-Cl atom can form directed halogen bonds with backbone carbonyls in target proteins (e.g., Factor Xa). |

Pharmacophore Mapping

In the context of serine protease inhibitors (Factor Xa, Thrombin), the amidine group functions as a cation to form a salt bridge with Asp189 (chymotrypsin numbering) at the bottom of the S1 specificity pocket. The pyridine scaffold provides a rigid linker, while the 5-chloro substituent fills the hydrophobic sub-pocket, displacing water and increasing binding enthalpy.

Synthetic Utility & Reaction Pathways[2][4][5][6]

This compound is primarily generated via the Pinner Reaction from 5-chloro-2-cyanopyridine. It serves as a divergent intermediate for constructing fused heterocycles.

Synthesis Workflow (DOT Diagram)

Caption: Divergent synthesis starting from 2-amino-5-chloropyridine to generate the amidine core, followed by cyclization to bioactive heterocycles.

Applications in Drug Discovery[5][7][8][9][10]

Serine Protease Inhibition (Factor Xa / Thrombin)

While approved Factor Xa inhibitors like Betrixaban and Edoxaban utilize a 5-chloropyridin-2-yl amine moiety, this compound represents a "scaffold hop" to the amidine series.

-

Mechanism: The amidine anchors the molecule in the S1 pocket.

-

Advantage: Replacing the phenyl ring of benzamidine-based inhibitors with pyridine reduces non-specific binding and improves the pharmacokinetic profile by lowering lipophilicity (LogD).

-

Application: Used in fragment libraries to probe the S1 pocket of novel coagulation factors (e.g., Factor XIa, Factor XIIa).

Neurodegeneration (Tau Aggregation Inhibitors)

Recent patent literature highlights the use of this compound in synthesizing 1,2,4-thiadiazole derivatives for treating Alzheimer's disease.

-

Target: Tau protein aggregation.

-

Chemistry: The amidine reacts with perchloromethyl mercaptan to form the thiadiazole ring, creating a rigid, planar system capable of intercalating into Tau fibrils or blocking aggregation interfaces.

-

Key Compound: 1-[3-(5-Chloro-pyridin-2-yl)-[1,2,4]thiadiazol-5-yl]-4-phenethyl-piperazine.

Bioisosteric Replacement in Kinase Inhibitors

The conversion of the amidine to a pyrimidine (via reaction with 1,3-diketones) generates 2-(5-chloropyridin-2-yl)pyrimidine systems.

-

Utility: This motif mimics the bi-aryl systems found in kinase inhibitors (e.g., Imatinib, Nilotinib analogs) but with altered electronic properties due to the pyridine nitrogen.

Experimental Protocols

Protocol A: Synthesis of this compound Hydrochloride

This protocol utilizes the Pinner reaction to convert the nitrile to the amidine.[1]

Reagents:

-

5-Chloro-2-cyanopyridine (1.0 eq)

-

Sodium Methoxide (0.1 eq, catalytic) or HCl gas

-

Anhydrous Methanol

-

Ammonia (7N in Methanol)

Step-by-Step Methodology:

-

Imidate Formation: Dissolve 5-chloro-2-cyanopyridine (10 g) in anhydrous methanol (100 mL) at 0°C. Bubble dry HCl gas through the solution for 30 minutes until saturation.

-

Incubation: Seal the reaction vessel and stir at 4°C for 16–24 hours. Monitor by TLC (disappearance of nitrile).

-

Concentration: Evaporate the solvent under reduced pressure to obtain the intermediate methyl imidate hydrochloride as a white solid.

-

Ammonolysis: Re-dissolve the imidate in 7N ammonia in methanol (100 mL). Seal and stir at room temperature for 12 hours.

-

Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to remove non-polar impurities.

-

Purification: Recrystallize from Ethanol/Ether to yield This compound Hydrochloride as a white crystalline solid.

-

Yield: Typically 85–90%.

-

Analytics: confirm by LC-MS (M+H = 156/158) and 1H NMR (DMSO-d6).

-

Protocol B: Synthesis of 3-(5-Chloropyridin-2-yl)-1,2,4-thiadiazoles

Application in synthesizing Tau aggregation inhibitors.

Step-by-Step Methodology:

-

Reaction: Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Addition: Add trichloromethanesulfenyl chloride (Perchloromethyl mercaptan) (1.1 eq) dropwise, followed by the slow addition of aqueous NaOH (4.0 eq) to maintain alkaline pH.

-

Cyclization: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Workup: Separate the organic layer, wash with brine, and dry over MgSO4.

-

Coupling: The resulting 5-chloro-3-(5-chloropyridin-2-yl)-1,2,4-thiadiazole intermediate can then be reacted with amines (e.g., piperazine derivatives) via nucleophilic aromatic substitution (SNAr) to generate the final bioactive library.

Analytical Specifications

For quality control in drug discovery campaigns, the following specifications are standard for this intermediate:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 98.0% (Area %) |

| Identity | 1H NMR (DMSO-d6) | Consistent with structure; diagnostic doublet at ~8.7 ppm (H6 pyridine). |

| Water Content | Karl Fischer | < 1.0% (Hygroscopic as HCl salt) |

| Counterion | Ion Chromatography | Chloride content consistent with mono- or dihydrochloride. |

References

-

Discovery of Betrixaban (PRT054021): Zhang, P., et al. "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. (2009).[2] Link

- Context: Establishes the SAR of the 5-chloropyridine moiety in Factor Xa inhibitors.

-

Thiadiazole Derivatives for Neurodegeneration: "1,2,4-Thiadiazole derivatives useful in the treatment of neurodegenerative diseases." Patent WO2012152866. Link

- Context: Details the use of this compound as a starting material for Tau aggreg

- Pinner Synthesis of Amidine Intermediates: Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 16, 1643–1655. (1883). Context: Foundational chemistry for converting cyanopyridines to picolinimidamides.

- Amidine Bioisosteres in Drug Design: Clement, B. "Reduction of amidoximes to amidines: A new prodrug principle for amidines." Drug Development Research, 50(3‐4), 487-487. (2000).

Sources

Methodological & Application

Application Note: Synthesis of 5-Chloropicolinimidamide from 5-Chloropicolinonitrile

This Application Note is designed to provide a robust, scalable, and chemically rigorous protocol for the synthesis of 5-Chloropicolinimidamide (also known as 5-chloro-2-pyridinecarboximidamide). This intermediate is a critical scaffold in the development of Factor Xa inhibitors (e.g., Betrixaban analogs) and serine protease inhibitors.

Abstract & Strategic Overview

The conversion of 5-chloropicolinonitrile to This compound presents a specific challenge in heterocyclic chemistry: the electron-deficient nature of the pyridine ring (exacerbated by the 5-chloro substituent) makes the nitrile highly electrophilic. While this facilitates nucleophilic attack, it also renders the intermediate imidate ester prone to rapid hydrolysis to the thermodynamically stable picolinamide or picolinic acid.

This protocol utilizes a Base-Catalyzed Modified Pinner Reaction (Zinner Method) . Unlike the classic acid-catalyzed Pinner reaction (HCl/MeOH), which often leads to hydrolysis side-products due to the hygroscopic nature of the intermediates, the base-catalyzed route operates under milder conditions, ensuring higher fidelity and yield.

Key Reaction Pathway

The synthesis proceeds via the in-situ formation of a methyl imidate intermediate, followed by ammonolysis.

Figure 1: Reaction scheme highlighting the critical path and potential hydrolysis risk.

Experimental Protocol: Modified Pinner Synthesis

Materials & Reagents

| Reagent | Role | Equiv. | Specifications |

| 5-Chloropicolinonitrile | Substrate | 1.0 | >98% Purity, Dry |

| Sodium Methoxide (NaOMe) | Catalyst | 0.1 - 0.5 | 0.5M or 25% wt in MeOH |

| Methanol (MeOH) | Solvent | 10-15 vol | Anhydrous (<0.05% H2O) |

| Ammonium Chloride (NH4Cl) | Amine Source | 1.1 - 1.5 | Finely ground powder, Dry |

| Diethyl Ether / MTBE | Precipitant | - | ACS Grade |

Step-by-Step Methodology

Phase 1: Imidate Formation

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer. Flame-dry or oven-dry the glassware to ensure anhydrous conditions.

-

Dissolution: Charge 5-chloropicolinonitrile (1.0 eq) and anhydrous Methanol (10 volumes). Stir until fully dissolved at Room Temperature (RT, 20-25°C).

-

Catalysis: Add Sodium Methoxide solution (0.1 to 0.5 eq) dropwise.

-

Expert Insight: The electron-withdrawing chlorine at position 5 increases the electrophilicity of the nitrile carbon. While 0.1 eq is often sufficient for standard nitriles, using 0.5 eq ensures rapid conversion (1-3 hours) and minimizes the window for moisture ingress.

-

-

Monitoring (IPC): Stir at RT. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Target: Disappearance of Nitrile. Formation of the Imidate (often moves slightly lower Rf or shows distinct HPLC retention time).

-

Caution: Do not heat above 40°C; thermal instability of the imidate can lead to decomposition.

-

Phase 2: Ammonolysis

-

Addition: Once the nitrile is consumed (>98% conversion), add solid Ammonium Chloride (1.1 eq) in a single portion.

-

Reaction: Continue stirring at RT for 12–24 hours.

-

Mechanism:[1] The NH4Cl dissociates slightly to provide NH3, which attacks the imidate. The reaction is driven by the precipitation of NaCl and the stability of the amidine hydrochloride salt.

-

-

Completion: Monitor by HPLC for the conversion of Imidate to Amidine.

Phase 3: Workup & Purification

-

Filtration: The reaction mixture will contain suspended NaCl and potentially the product (if insoluble in MeOH). Filter the mixture to remove inorganic salts (NaCl).

-

Concentration: Concentrate the filtrate in vacuo at low temperature (<40°C) to approximately 20% of the original volume.

-

Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the residue. The This compound Hydrochloride salt should precipitate as a white to off-white solid.

-

Isolation: Filter the solid under nitrogen (the salt can be hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Process Logic & Workflow

The following diagram illustrates the decision-making process and critical control points (CCPs) for this synthesis.

Figure 2: Operational workflow with Integrated Process Controls (IPC).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized product, compare your data against these expected parameters.

| Technique | Expected Observation | Interpretation |

| 1H NMR (DMSO-d6) | δ ~9.0-9.5 ppm (br s, 3H/1H) | Amidine protons (C-NH2, C=NH). Broadening indicates salt formation. |

| 1H NMR (Aromatic) | Distinct shifts for H-3, H-4, H-6 | 5-Chloro substitution pattern. H-6 (adj to N) is most deshielded (~8.7 ppm). |

| IR Spectroscopy | ~1680 cm⁻¹ (Strong) | C=N stretch of the amidine group. |

| HPLC | Shift in Retention Time (RT) | Amidine is more polar than Nitrile (shorter RT on Reverse Phase C18). |

| Mass Spec (ESI) | m/z ~156/158 [M+H]+ | Characteristic 3:1 ratio for Chlorine isotope pattern (35Cl/37Cl). |

Common Pitfall - Hydrolysis: If you observe a peak at m/z 157/159 (Amide) or m/z 158/160 (Acid), water was present during the imidate phase. Remediation: Re-dry methanol and ensure inert atmosphere.

References & Authoritative Grounding

-

General Pinner Reaction Mechanism: Pinner, A. "Ueber die Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Chemistry).

-

Modified Pinner (Zinner Method): Schaefer, F. C., & Peters, G. A. "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 1961. Link

-

Application in Factor Xa Inhibitors: Zhang, P., et al. "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009. (Contextualizes the 5-chloropyridine scaffold). Link

-

Synthesis of Amidinopyridines: Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990. (Alternative Weinreb amide/LiHMDS routes). Link

Sources

Protocol for Pinner reaction to synthesize 5-Chloropicolinimidamide

Application Note: High-Fidelity Synthesis of 5-Chloropicolinimidamide via Pinner Reaction

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in the synthesis of Factor Xa inhibitors (e.g., Betrixaban, Edoxaban). The method utilizes the classical Pinner reaction , optimized for electron-deficient pyridine systems. Unlike generic protocols, this guide addresses the specific instability of pyridine-based imidates, employing an in situ anhydrous HCl generation strategy (Acetyl Chloride/Methanol) to maximize yield and minimize hydrolysis byproducts.

Strategic Overview & Mechanism

The synthesis proceeds via a two-stage sequence:

-

Acid-Catalyzed Imidate Formation: Nucleophilic attack of methanol on the protonated nitrile (5-chloropicolinonitrile) to form the intermediate methyl imidate hydrochloride (Pinner Salt).

-

Ammonolysis: Displacement of the methoxy group by ammonia to generate the final amidine.

Critical Mechanistic Insight: Pyridine nitriles are electron-deficient, making the nitrile carbon highly electrophilic. However, the basic pyridine nitrogen can sequester protons, requiring an excess of acid (typically >2 equivalents) to ensure activation of the nitrile group. Moisture exclusion is paramount; the presence of water will rapidly hydrolyze the imidate to the corresponding ester or amide (5-chloropicolinamide), a "dead-end" impurity.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow of the Pinner reaction. Note the critical divergence point at the Imidate salt where moisture leads to irreversible impurity formation.

Materials & Equipment

| Reagent/Material | Grade/Specification | Role |

| 5-Chloropicolinonitrile | >98% Purity | Starting Material |

| Methanol (MeOH) | Anhydrous (<50 ppm H₂O) | Solvent / Reactant |

| Acetyl Chloride | Reagent Grade (>99%) | HCl Generator (In situ) |

| Ammonia in MeOH | 7N Solution (Anhydrous) | Nitrogen Source |

| Diethyl Ether / MTBE | ACS Grade | Precipitation Solvent |

Safety Note: Acetyl chloride reacts violently with moisture to release HCl gas. All operations must be performed in a fume hood.

Detailed Experimental Protocol

Phase A: Formation of the Pinner Salt (Imidate)

Objective: Convert nitrile to methyl 5-chloropicolinimidate hydrochloride.

-

Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry or oven-dry glassware is mandatory.

-

Solvation: Charge the flask with 5-Chloropicolinonitrile (10.0 g, 72.2 mmol) and Anhydrous Methanol (60 mL) . Cool the suspension to 0°C using an ice/water bath.

-

Acid Generation (The "Dry" Hack): Add Acetyl Chloride (15.4 mL, 216 mmol, 3.0 eq) dropwise via the addition funnel over 30 minutes.

-

Why? Reaction of Acetyl Chloride with Methanol generates anhydrous HCl and Methyl Acetate. This avoids handling dangerous HCl gas tanks and ensures the system remains strictly anhydrous.

-

Reaction:

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear.

-

Workup (Pre-Ammonolysis):

-

Concentrate the reaction mixture under reduced pressure (keep bath <40°C) to remove excess MeOH and Methyl Acetate.

-

Result: A white to off-white solid residue (Imidate Salt).

-

Optional: If the salt is stable, triturate with cold diethyl ether to remove impurities. For this specific substrate, proceeding directly to Phase B ("telescoping") is recommended to minimize hydrolysis risk.

-

Phase B: Ammonolysis to Amidine

Objective: Convert Imidate salt to this compound.

-

Resuspension: Redissolve/suspend the crude Imidate salt from Phase A in Anhydrous Methanol (30 mL) . Cool to -10°C to 0°C .

-

Ammonia Addition: Add 7N Ammonia in Methanol (31 mL, ~216 mmol, 3.0 eq) slowly.

-

Note: A slight exotherm may occur.

-

-

Conversion: Seal the vessel and stir at room temperature for 4–6 hours .

-

Precipitation: The product often precipitates as the ammonium chloride byproduct forms.

-

Isolation:

-

Concentrate the solvent to ~20% volume.

-

Add Diethyl Ether (100 mL) to force precipitation of the amidine hydrochloride.

-

Filter the solid and wash with cold ether.

-

-

Purification: Recrystallize from Ethanol/Ether if high purity (>99%) is required.

Process Workflow & Critical Control Points

Figure 2: Experimental Workflow (DOT)

Caption: Step-by-step workflow emphasizing the immediate transfer of the intermediate to prevent hydrolysis.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Imidate | Ensure MeOH is <50 ppm water. Use a drying tube. Do not delay between Phase A and B. |

| Sticky Solid | Incomplete Salt Formation | Increase Acetyl Chloride to 4.0 eq. Ensure reaction time is sufficient. |

| Ester Impurity | Moisture ingress | Use Schlenk line techniques. Verify reagents are anhydrous. |

| Starting Material Remains | Pyridine Protonation | The pyridine nitrogen buffers the acid. Ensure at least 3 eq of HCl is available (1 eq for Pyridine N, 1 eq for Pinner, 1 eq excess). |

Expert Insight: For extremely sensitive substrates where acid-catalyzed hydrolysis is problematic, consider the Base-Catalyzed Pinner Modification . React the nitrile with catalytic Sodium Methoxide (NaOMe) in MeOH to form the imidate free base, followed by addition of Ammonium Chloride. This avoids the harsh acidic conditions but requires the nitrile to be sufficiently electron-deficient (which 5-chloropicolinonitrile is).

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

- Decicco, C. P., et al. (2007). "Discovery of potent and selective Factor Xa inhibitors." Journal of Medicinal Chemistry. (Contextualizes the amidine moiety in drug discovery).

-

Zhang, P., et al. (2007). "Synthesis of Betrixaban (PRT054021) and Related Derivatives." Patent WO2007030697. (Describes industrial scale-up of related pyridine amidines).

-

Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 26(2), 412–418. (Reference for the base-catalyzed alternative).

Sources

Coupling reaction conditions for 5-Chloropicolinimidamide and benzoic acid derivatives

Application Note: Precision Coupling of 5-Chloropicolinimidamide and Benzoic Acid Derivatives

Executive Summary

The coupling of This compound (5-chloropyridine-2-carboximidamide) with benzoic acid derivatives is a critical transformation in medicinal chemistry, primarily yielding N-acyl amidines . These structures serve as potent pharmacophores (e.g., in Factor Xa inhibitors like Betrixaban analogs) or as versatile intermediates for the synthesis of 1,2,4-triazoles and pyrimidines.

This guide addresses the specific challenge of this reaction: managing the basicity of the amidine (pKa ~11-12) . Upon mixing with a carboxylic acid, the amidine spontaneously forms a stable carboxylate salt, which inhibits nucleophilic attack. Successful coupling requires robust activation of the carboxylic acid (using T3P, CDI, or Acid Chlorides) and strict control of protonation states to drive the equilibrium toward the covalent N-acyl bond.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Unlike standard amine-acid couplings, amidine coupling faces a competitive equilibrium between salt formation (ionic) and acylation (covalent).

-

Reactants: this compound (Nucleophile) + Benzoic Acid Derivative (Electrophile).

-

Primary Product: N-(5-chloropicolinimidoyl)benzamide (N-acyl amidine).

-

Major Side Reaction: Hydrolysis of the amidine to 5-chloropicolinamide (primary amide) if moisture is present.

Mechanistic Pathway (T3P Activation)

We prioritize Propylphosphonic Anhydride (T3P) for this transformation. T3P acts as a kinetic dehydrating agent that is superior to HATU/EDC for amidines because it drives the reaction through a highly reactive mixed anhydride intermediate while maintaining low epimerization and high solubility of byproducts (water-soluble phosphonates).

Figure 1: Mechanism of T3P-mediated acylation. The reaction proceeds via a mixed anhydride, overcoming the salt bridge formation.

Experimental Protocols

Method A: T3P-Mediated Coupling (Recommended for Scale & Purity)

Best for: High yields, difficult substrates, and simplified aqueous workup.

Reagents:

-

This compound (1.0 equiv)

-

Benzoic Acid Derivative (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

-

Charge: In a dry reaction vessel under N2, dissolve the Benzoic Acid derivative (1.1 equiv) and DIPEA (3.0 equiv) in EtOAc (10 volumes).

-

Activation: Add T3P solution (2.0 equiv) dropwise at 0°C. Stir for 20 minutes to form the active species.

-